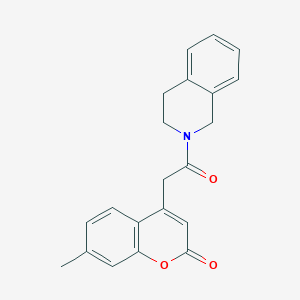
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromen-2-one core structure with a 3,4-dihydroisoquinoline moiety attached to it. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to synthesize the 3,4-dihydroisoquinoline moiety. This reaction involves the cyclization of β-phenylethylamine derivatives with acid chlorides in the presence of a Lewis acid catalyst such as aluminum chloride . The chromen-2-one core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce chroman derivatives .
科学的研究の応用
4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
作用機序
The mechanism of action of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core but lacks the chromen-2-one moiety.
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to its dual structural features of chromen-2-one and 3,4-dihydroisoquinoline, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14-6-7-18-17(12-21(24)25-19(18)10-14)11-20(23)22-9-8-15-4-2-3-5-16(15)13-22/h2-7,10,12H,8-9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFHJUYVKRMASW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
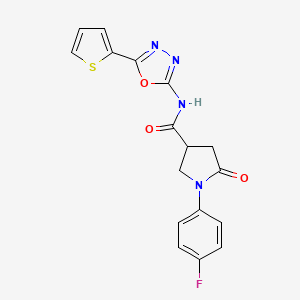
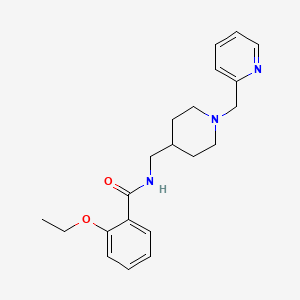
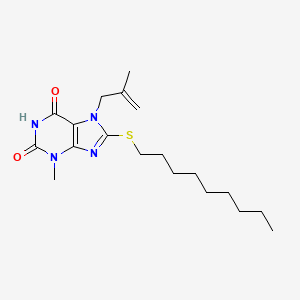
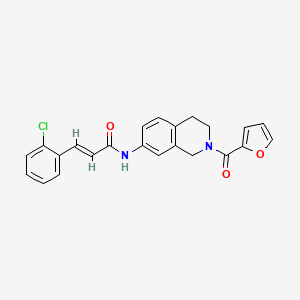
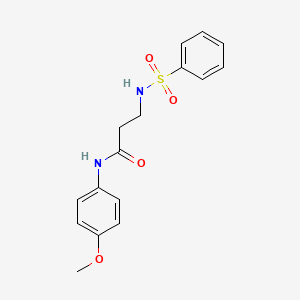
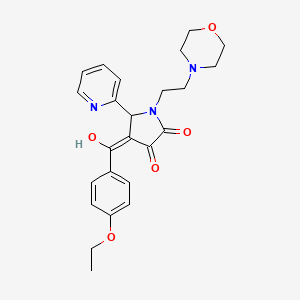
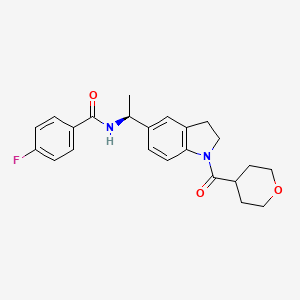
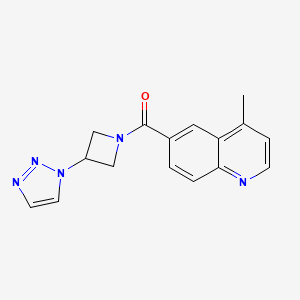
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)
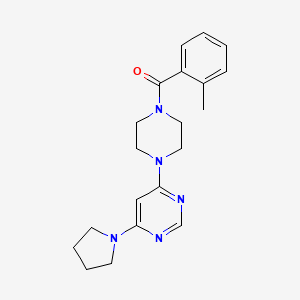
![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2395827.png)
![3-fluoro-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2395830.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2395832.png)
![2,2'-([2,2'-Bipyridine]-5,5'-diyl)diacetonitrile](/img/structure/B2395833.png)
